1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone
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Overview
Description
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone is a complex organic compound that features a unique structure combining a fluorinated tetrahydropyridoindole moiety with a pyrrole-substituted hexanone chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorinated Tetrahydropyridoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridoindole structure. Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride.
Attachment of the Pyrrole Substituent: The pyrrole ring is introduced through a substitution reaction, often using pyrrole and a suitable electrophile.
Formation of the Hexanone Chain: The final step involves the formation of the hexanone chain, which can be achieved through various carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial production methods would scale up these reactions, optimizing conditions for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.
Inhibiting or Activating Signaling Pathways: Affecting pathways involved in cell growth, apoptosis, or other biological functions.
The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone can be compared with similar compounds such as:
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide .
- Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate .
- (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-3-yl)methanone .
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of fluorinated tetrahydropyridoindole and pyrrole-substituted hexanone, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C21H24FN3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6-pyrrol-1-ylhexan-1-one |
InChI |
InChI=1S/C21H24FN3O/c22-16-7-8-19-17(14-16)18-15-25(13-9-20(18)23-19)21(26)6-2-1-3-10-24-11-4-5-12-24/h4-5,7-8,11-12,14,23H,1-3,6,9-10,13,15H2 |
InChI Key |
NCDYTDFQGKNDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCCCCN4C=CC=C4 |
Origin of Product |
United States |
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